N~3~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorinated benzyl group and a fluorine atom
Scientific Research Applications
N~3~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The chlorinated benzyl group is then introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~3~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N3-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~3~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
- N~3~-[4-CHLORO-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Uniqueness
N~3~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O3S/c1-27(25,26)23-8-4-6-13(10-23)17(24)20-16-14(18)11-22(21-16)9-12-5-2-3-7-15(12)19/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXHZYIEPQFQJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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